6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate with DNA, making it a valuable scaffold for developing drugs with anticancer, antiviral, and other therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide typically involves the condensation of isatin with o-phenylenediamine in the presence of an acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions to form the indoloquinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazide group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indoloquinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various molecular targets, including topoisomerases and ATP-binding cassette transporters, contributing to its anticancer and multidrug resistance-modulating activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its anticancer properties.
B-220: A synthetic indoloquinoxaline derivative with high DNA-binding affinity and antiviral activity.
NCA0424: Another indoloquinoxaline derivative with significant multidrug resistance-modulating activity.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide stands out due to its unique combination of functional groups, which enhance its DNA intercalation ability and broaden its spectrum of biological activities. Its methoxyphenyl and hydrazide groups contribute to its distinct pharmacological profile, making it a promising candidate for further drug development .
Eigenschaften
CAS-Nummer |
116989-98-1 |
---|---|
Molekularformel |
C25H21N5O2 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H21N5O2/c1-16(17-11-13-18(32-2)14-12-17)28-29-23(31)15-30-22-10-6-3-7-19(22)24-25(30)27-21-9-5-4-8-20(21)26-24/h3-14H,15H2,1-2H3,(H,29,31)/b28-16+ |
InChI-Schlüssel |
FZVIPFNVDOIPKA-LQKURTRISA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.